N-[2-(1H-benzimidazol-2-yl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that features both benzimidazole and indole moieties Benzimidazole is a heterocyclic aromatic organic compound, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Benzimidazole and Indole:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or amines .
Scientific Research Applications
N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific proteins or enzymes, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C22H24N4O3/c1-28-14-13-26-12-10-16-19(26)7-4-8-20(16)29-15-22(27)23-11-9-21-24-17-5-2-3-6-18(17)25-21/h2-8,10,12H,9,11,13-15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
MOZUNTLBIFKCHR-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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